5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxazole ring
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)20-24-19(14-23)21(27-20)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUYLCOLKEMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific receptors and cellular context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1H-pyrazol-3-ylmethanone
- 4-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]aniline
Uniqueness
5-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
